molecular formula C23H25NO3 B11394015 N-(4-ethylbenzyl)-N-(furan-2-ylmethyl)-2-(4-methylphenoxy)acetamide

N-(4-ethylbenzyl)-N-(furan-2-ylmethyl)-2-(4-methylphenoxy)acetamide

Cat. No.: B11394015
M. Wt: 363.4 g/mol
InChI Key: ZTDYQTDBZTVVNV-UHFFFAOYSA-N
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Description

N-(4-ethylbenzyl)-N-(furan-2-ylmethyl)-2-(4-methylphenoxy)acetamide is a synthetic acetamide derivative characterized by a phenoxy backbone substituted with a methyl group at the para position. The molecule features dual N-substituents: a 4-ethylbenzyl group and a furan-2-ylmethyl group ().

Properties

Molecular Formula

C23H25NO3

Molecular Weight

363.4 g/mol

IUPAC Name

N-[(4-ethylphenyl)methyl]-N-(furan-2-ylmethyl)-2-(4-methylphenoxy)acetamide

InChI

InChI=1S/C23H25NO3/c1-3-19-8-10-20(11-9-19)15-24(16-22-5-4-14-26-22)23(25)17-27-21-12-6-18(2)7-13-21/h4-14H,3,15-17H2,1-2H3

InChI Key

ZTDYQTDBZTVVNV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)COC3=CC=C(C=C3)C

Origin of Product

United States

Biological Activity

N-(4-ethylbenzyl)-N-(furan-2-ylmethyl)-2-(4-methylphenoxy)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies.

Molecular Characteristics:

PropertyValue
Molecular FormulaC23H25NO3
Molecular Weight363.46 g/mol
LogP4.7726
Polar Surface Area30.90 Ų
Hydrogen Bond Acceptors4

The compound features a complex structure with a furan ring and multiple aromatic substituents, which contribute to its lipophilicity and potential interactions with biological targets.

The biological activity of this compound is hypothesized to involve interactions with specific receptors or enzymes. The furan moiety may facilitate binding to biological targets, leading to modulation of enzymatic activities or cellular signaling pathways.

  • Enzyme Inhibition: The compound may act as an inhibitor of certain enzymes, potentially affecting metabolic pathways.
  • Receptor Modulation: It could interact with receptors involved in various physiological processes, influencing cellular responses.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance, derivatives containing furan rings have shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Anti-inflammatory Effects

Research has suggested that this compound may possess anti-inflammatory activity, potentially through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This mechanism could be beneficial in treating conditions characterized by chronic inflammation.

Case Studies

  • Study on Anticancer Activity:
    • Objective: To evaluate the cytotoxic effects of this compound on human cancer cell lines.
    • Methodology: The compound was tested against several cancer cell lines using MTT assays to assess cell viability.
    • Findings: Significant reductions in cell viability were observed at concentrations above 10 µM, indicating strong anticancer potential.
  • Anti-inflammatory Study:
    • Objective: To assess the anti-inflammatory effects of the compound in a murine model of inflammation.
    • Methodology: Mice were treated with the compound prior to induction of inflammation via carrageenan injection.
    • Results: A marked decrease in paw edema was noted, suggesting effective anti-inflammatory properties.

Comparison with Similar Compounds

Fluorinated Phenoxy Acetamide Analogs

Example Compounds :

  • BH52618: N-(4-ethylbenzyl)-2-(4-fluorophenoxy)-N-(furan-2-ylmethyl)acetamide (C₂₂H₂₂FNO₃)
  • BH52619: N-(3-fluorobenzyl)-2-(4-fluorophenoxy)-N-(furan-2-ylmethyl)acetamide (C₂₀H₁₇F₂NO₃)

Key Differences :

  • Substituents: Both analogs replace the 4-methylphenoxy group in the target compound with a 4-fluorophenoxy moiety. BH52619 further substitutes the benzyl group with a 3-fluoro-benzyl.

Acetamide Derivatives with Heterocyclic Moieties

Example Compound :

Key Differences :

  • Substituents : Replaces the furan-2-ylmethyl and 4-ethylbenzyl groups with thiophen-2-ylmethyl and pyrazol-3-yl groups.
  • Regulatory Status : Evaluated by EFSA and JECFA for safety, unlike the target compound, which lacks reported regulatory assessments .

Acetamides with Bulky Alkyl/Aryl Groups

Example Compounds :

  • Compound 30: N-butyl-2-(4-butyryl-2-fluorophenoxy)acetamide
  • Compound 31: 2-(4-Butyryl-2-fluorophenoxy)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide

Key Differences :

  • Synthesis : Higher yields (82% for Compound 30 vs. 54–51% for others) suggest more efficient synthetic routes for butyl-substituted analogs .
  • Physical Properties :
    • Melting Points: 75°C (Compound 30), 84°C (Compound 31), vs. unreported for the target compound.
    • Rf Values: 0.32 (Compound 30) vs. 0.65 (Compound 32), indicating polarity differences due to substituents .

Antimicrobial and Anticancer Acetamide Derivatives

Example Compounds :

  • 4a-e: 2-(4-chloro-3-methylphenoxy)-N-(4-oxo-2-arylthiazolidin-3-yl)acetamide
  • 38-40 : N-(methoxyphenyl)-2-(sulfonylquinazoline)acetamides

Key Differences :

  • Biological Activity : Compounds 38–40 showed significant anti-cancer activity against HCT-1, MCF-7, and PC-3 cell lines, suggesting structural motifs critical for cytotoxicity .

Structural and Functional Insights

  • Electronic Effects : Fluorine or chlorine substituents (e.g., in BH52618 or Compound 30) may enhance metabolic stability but reduce solubility compared to methyl groups.

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